Triphen diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphen diol can be synthesized through various chemical reactions involving phenol derivatives. One common method involves the reaction of phenol with formaldehyde and subsequent reduction to form the diol. The reaction conditions typically include acidic or basic catalysts to facilitate the formation of the diol structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where phenol and formaldehyde are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Triphen diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: This compound can participate in substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Triphen diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly against pancreatic cancer and cholangiocarcinoma.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
Triphen diol exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both caspase-dependent and caspase-independent pathways, leading to programmed cell death. The compound targets various molecular pathways involved in cell survival and apoptosis, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
Uniqueness
Triphen diol is unique due to its dual mechanism of inducing apoptosis through both caspase-mediated and caspase-independent pathways. This dual action makes it particularly effective against certain types of cancer cells, such as those in pancreatic cancer and cholangiocarcinoma .
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1 |
InChI Key |
KQCJZAUNKSGEFM-IFMALSPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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